XPF-St5

Antimicrobial peptides Gram-negative bacteria Escherichia coli

Researchers requiring a validated, sequence-defined reference standard for Gram-negative antibacterial screening often encounter batch variability with generic AMPs. XPF-St5 (GWLPTFGKILRKAMQLGPKLIQPI) resolves this with consistent, peer-reviewed potency data. - Potency benchmark: E. coli MIC 1-2 µM; P. aeruginosa MIC 8-16 µM. - Selectivity: HC50 128 µM provides a reproducible selectivity window (HC50/E. coli MIC ratio 64-128). - Assay reproducibility: Narrow inter-assay variability for T. brucei (LC95 2-4 µM) supports antiparasitic assay validation. Supplied as synthetic, lyophilized powder (≥95% HPLC); global B2B shipping available.

Molecular Formula
Molecular Weight
Cat. No. B1575548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPF-St5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPF-St5 Baseline Research Data


XPF-St5 is a 24-amino acid cationic antimicrobial peptide (AMP) derived from the skin secretions of the African clawed frog, Silurana tropicalis [1]. It belongs to the XPF (Xenopus Peptide Factor) family of amphibian defense peptides and exhibits broad-spectrum antimicrobial activity. Key baseline procurement characteristics include a defined peptide sequence (GWLPTFGKILRKAMQLGPKLIQPI) and reported purity levels typically ≥95% from commercial sources [2]. The peptide is suitable for in vitro research applications in antimicrobial peptide discovery, membrane biophysics, and host defense mechanism studies.

Antimicrobial peptide probe for Gram-negative screening
Membrane biophysics assay context
Host defense mechanism studies

Why XPF-St5 Cannot Be Replaced


Despite sharing a common evolutionary origin and host organism, individual XPF-family peptides exhibit substantial divergence in their primary amino acid sequences, leading to markedly different antimicrobial spectra, potency profiles, and cytotoxicity thresholds [1]. Table 4 data from the original characterization study demonstrates that XPF-St5 possesses a unique combination of activity against Gram-negative bacteria (E. coli MIC 1-2 µM), anti-parasitic activity (T. brucei LC95 2-4 µM), and a moderate selectivity index against mammalian cells that distinguishes it from its closest homologs such as XPF-St1 and XPF-St4 [2]. Simple substitution with another XPF-family peptide or a generic AMP based solely on similar length or charge would result in unpredictable and likely suboptimal experimental outcomes in antimicrobial susceptibility testing.

XPF-family sequence divergence alters antimicrobial spectrum – potency and target profile may not transfer.
Cytotoxicity thresholds vary between homologs; mammalian cell endpoint response may differ.
Selectivity indices differ across in-class peptides, limiting direct substitution without validation.

XPF-St5 Quantitative Evidence


Gram-Negative Antibacterial Activity

XPF-St5 exhibits superior potency against the clinically relevant Gram-negative pathogen E. coli compared to the structurally distinct in-class peptides XPF-St1 and XPF-St4 [1]. Against E. coli, XPF-St5 achieves a Minimum Inhibitory Concentration (MIC) of 1-2 µM, whereas XPF-St1 requires 4 µM and XPF-St4 requires 32 µM under identical assay conditions [1]. Against P. aeruginosa, XPF-St5 (MIC 8-16 µM) is approximately 2- to 4-fold more potent than XPF-St1 (MIC 32 µM) and approximately 8- to 16-fold more potent than XPF-St4 (MIC 128 µM) [1].

Gram-Negative Activity
Head-to-head
E. coli MIC 1–2 µM (St1 4 µM, St4 32 µM); P. aeruginosa MIC 8–16 µM (St1 32 µM, St4 128 µM)
Reported higher antimicrobial screening response against Gram-negative bacteria in tested set
Broth microdilution; MIC defined as lowest concentration with no growth
Antimicrobial peptides Gram-negative bacteria Escherichia coli Pseudomonas aeruginosa

Hemolytic Activity & Selectivity

Despite its higher antimicrobial potency against multiple targets, XPF-St5 exhibits hemolytic activity (HC50 = 128 µM) that is equivalent to that of the less potent XPF-St1 (HC50 = 128 µM) and significantly more favorable (i.e., lower hemolysis) than XPF-St4 (HC50 = 256 µM) when normalized for concentration [1]. However, when potency is considered via a selectivity index (HC50 / MIC against E. coli), XPF-St5 demonstrates a favorable profile with an HC50/E. coli MIC ratio of 64-128, compared to a ratio of 32 for XPF-St1 and a ratio of 8 for XPF-St4 [1].

Hemolysis & Selectivity
Head-to-head
HC50 = 128 µM; HC50/E. coli MIC = 64–128 (vs St1 32, St4 8)
Selectivity index context: supports mammalian cell endpoint comparison
Erythrocyte hemolysis assay; HC50 defined as 50% hemolysis concentration
Hemolysis Selectivity index Therapeutic window Mammalian cytotoxicity

Anti-Parasitic Activity (T. brucei)

XPF-St5 demonstrates potent anti-parasitic activity against the protozoan pathogen Trypanosoma brucei, with an LC95 value (lethal concentration for 95% parasite killing after 30 minutes) of 2-4 µM [1]. This activity is within the same order of magnitude as the most potent in-class comparator, CPF-St5 (LC95 1-2 µM), and is comparable to or exceeds the activity of the more hemolytic XPF-St6 (LC95 2-4 µM) [1]. In contrast, XPF-St1 displays a substantially broader and less predictable activity range against T. brucei (LC95 2-64 µM) [1].

Anti-Parasitic Activity
Head-to-head
T. brucei LC95 2–4 µM (St1 2–64 µM, St6 2–4 µM, CPF-St5 1–2 µM)
Reported anti-parasitic assay context with narrower activity range than St1
In vitro killing assay after 30 min; LC95 = 95% parasite kill
Antiparasitic Trypanosoma brucei Neglected tropical diseases Antimicrobial peptides

XPF-St5 Application Scenarios


Gram-Negative Lead Discovery & SAR

XPF-St5 is optimally deployed as a reference compound or starting scaffold in antibacterial discovery programs targeting Gram-negative pathogens, particularly E. coli and P. aeruginosa. Its quantifiably superior potency against these organisms relative to XPF-St1 and XPF-St4 (2- to 32-fold and 8- to 128-fold differences, respectively) provides a clear benchmark for assessing the activity of novel analogs or derivative peptides [1]. The peptide's defined sequence and commercial availability at ≥95% purity enable reproducible SAR campaigns where even modest improvements in MIC values can be reliably detected.

Mammalian Cell Selectivity & Toxicity

Given its favorable selectivity index (HC50/E. coli MIC ratio of 64-128) compared to in-class alternatives, XPF-St5 is particularly well-suited as a positive control or test article in assays designed to discriminate between antimicrobial efficacy and mammalian cell cytotoxicity [1]. Researchers can use XPF-St5 to establish baseline selectivity thresholds for high-throughput screening campaigns or to validate the therapeutic index of engineered AMP variants, leveraging the extensive comparative hemolysis data available for the XPF family.

Anti-T. brucei Assay Development

XPF-St5's consistent and potent activity against T. brucei (LC95 2-4 µM), combined with its narrower inter-assay variability compared to XPF-St1, makes it a robust reference standard for developing and validating in vitro antiparasitic assays [1]. Procurement of XPF-St5 for this application ensures assay reproducibility and facilitates cross-study comparisons, as the peptide's activity range is well-defined and less subject to the batch-to-batch or experimental variation observed with more variable in-class compounds.

Amphibian AMP Mechanistic Studies

The extensive head-to-head characterization of XPF-St5 alongside XPF-St1, XPF-St4, XPF-St6, and other family members in the foundational PLoS Genetics study provides a unique dataset for comparative mechanistic investigations [1]. Researchers seeking to elucidate sequence-activity relationships governing antibacterial spectrum, hemolytic threshold, or anti-parasitic activity can utilize XPF-St5 as a key comparator, as its activity profile is quantitatively anchored against a panel of structurally distinct peptides derived from the same host organism.

Application
Selection Property
Validation Focus
Gram-negative antibacterial screening
Sequence-defined AMP probe
MIC endpoint under standard broth microdilution
Mammalian cell selectivity assessment
Hemolysis & selectivity index data context
HC50 / selectivity index comparison to in-class peptides
Anti-parasitic assay development
Consistent anti-T. brucei activity profile
LC95 endpoint reproducibility
Amphibian AMP comparative mechanism studies
Extensive head-to-head characterization dataset
Sequence-activity relationship & spectrum interpretation
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